4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a chemical compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxyl group. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol typically involves the protection of the hydroxyl group in tetrahydrofuran-3-ol with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Tetrahydrofuran-3-ol+TBDMSClBase, DCMthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are often used to remove the TBDMS group.
Major Products
Oxidation: Formation of tetrahydrofuran-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of tetrahydrofuran-3-ol after deprotection.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is widely used in scientific research due to its versatility:
Chemistry: Used as a protective group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be selectively removed under mild conditions using fluoride ions, allowing for the regeneration of the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- tert-Butyldimethylsilanol
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is unique due to its tetrahydrofuran ring structure, which imparts different reactivity and stability compared to other TBDMS-protected compounds. The presence of the tetrahydrofuran ring makes it particularly useful in synthesizing cyclic compounds and natural product analogs.
Properties
Molecular Formula |
C10H22O3Si |
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Molecular Weight |
218.36 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
YSNOZTORLKKZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1COCC1O |
Origin of Product |
United States |
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